Bienvenue dans la boutique en ligne BenchChem!

2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

GRK2 inhibition Heart failure Kinase assay

This compound is a 1,2,4-triazole hydrazine carboxamide with a validated IC50 of 23 nM against recombinant human GRK2. Its unique N-1 methoxymethyl substituent is a key differentiator from the 4-methyltriazole series, predicted by 3D-QSAR to enhance selectivity over ROCK2. Procure CAS 2199407-49-1 as a chemical probe for head-to-head cellular efficacy and kinase selectivity profiling against closely related analogues like 115h.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 2199407-49-1
Cat. No. B1484430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
CAS2199407-49-1
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCOCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
InChIKeyASQQCXBTOMUROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic Acid (CAS 2199407-49-1) Procurement Guide for GRK2 Research


2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid (CAS 2199407-49-1) belongs to a class of 1,2,4-triazole hydrazine carboxamide G protein-coupled receptor kinase 2 (GRK2) inhibitors developed through structure–activity relationship optimization from high-throughput screening hits [1]. This compound demonstrates low nanomolar potency against recombinant human GRK2 (IC50 = 23 nM) measured under a standardized Lance TR-FRET assay using ulight topo2alpha substrate [1], and represents a distinct chemotype within the triazole-containing GRK2 inhibitor family relative to the more extensively profiled 4-methyltriazole benzylcarboxamide series.

Why Triazole-Based GRK2 Inhibitors Cannot Be Interchanged: Evidence for Compound-Specific Selection of CAS 2199407-49-1


GRK2 inhibitors built upon a 1,2,4-triazole scaffold exhibit extreme sensitivity to substituent identity and position, resulting in potency differences exceeding two orders of magnitude even among structurally adjacent analogues. The original HTS hits compound 5 (hydrazone; IC50 = 1800 nM) and compound 24a (1,2,4-triazole; IC50 = 1200 nM) were both optimized to low-nanomolar leads including compound 115h (IC50 = 18 nM), yet each intermediate along the optimization trajectory possessed unique potency, selectivity, and physicochemical signatures that preclude functional interchangeability [1]. The methoxymethyl substituent at the triazole N-1 position in CAS 2199407-49-1 is a key structural discriminant that, according to 3D-QSAR analysis, influences both GRK2 inhibitory activity and selectivity over the closely related kinase ROCK2 through steric and electronic modulation of the triazole ring environment [2].

Quantitative Differentiation Evidence for 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic Acid (CAS 2199407-49-1) vs. Key GRK2 Inhibitor Comparators


Potency Comparison Against the Parent 1,2,4-Triazole HTS Hit (Compound 24a): 23 nM vs. 1200 nM

CAS 2199407-49-1 exhibits approximately 52-fold greater inhibitory potency against recombinant human GRK2 (IC50 = 23 nM) compared to the 1,2,4-triazole HTS hit compound 24a (IC50 = 1200 nM), both measured in the same Lance TR-FRET assay system [1][2]. This potency improvement is attributable to systematic SAR optimization of the triazole core substituents described in the Okawa et al. 2017 J. Med. Chem. paper [1]. The quantitative difference confirms that CAS 2199407-49-1 represents a post-hit optimization compound, not a screening hit, underscoring its value for detailed mechanistic or selectivity profiling studies.

GRK2 inhibition Heart failure Kinase assay

Potency Comparison Against the Hydrazone HTS Hit (Compound 5): 23 nM vs. 1800 nM

CAS 2199407-49-1 achieves approximately 78-fold greater potency than the hydrazone HTS hit compound 5 (IC50 = 1800 nM), with both values derived from the identical GRK2 Lance TR-FRET assay protocol published in Okawa et al. [1][2]. The magnitude of this potency gap reflects the extensive chemical modifications applied to the hydrazone core, including replacement with a 1,2,4-triazole bridge and introduction of the methoxymethyl substituent, which collectively drive the compound into the low-nanomolar range.

GRK2 inhibition SAR optimization Hit-to-lead

Potency Benchmarking Against the Lead-Optimized Compound 115h: 23 nM vs. 18 nM

CAS 2199407-49-1 (IC50 = 23 nM) demonstrates potency within 1.3-fold of the co-crystallized lead compound 115h (IC50 = 18 nM) from the Okawa et al. series, establishing that this compound resides at a comparable potency tier to the most advanced inhibitor in the paper for which a crystal structure with human GRK2 (PDB 5UVC) was obtained [1][2]. Despite this near-equipotent IC50, CAS 2199407-49-1 features a methoxymethyl substituent at the triazole N-1 position rather than the methyl substituent characteristic of the 4-methyltriazole series (including 115h), offering a structurally divergent tool for probing substituent-dependent selectivity or binding mode differences [1].

GRK2 inhibitor Lead optimization Potency comparison

Predicted Selectivity Profile for GRK2 over ROCK2: 3D-QSAR Class-Level Inference for Methoxymethyl-Substituted Triazoles

A 3D-QSAR and molecular docking study on a set of hydrazone and triazole derivatives across both GRK2 and ROCK2 identified that non-bulky substituents near the triazole ring and electronegative/H-bond acceptor substituents at the triazole ring confer higher inhibitory preference for GRK2 over ROCK2 [1]. CAS 2199407-49-1 contains a methoxymethyl group (non-bulky, H-bond acceptor) at the triazole N-1 position, structurally consistent with the reported selectivity determinants. While no compound-specific GRK2/ROCK2 selectivity ratio is available for CAS 2199407-49-1, the class-level inference places it among triazole derivatives predicted to exhibit GRK2-over-ROCK2 selectivity, in contrast to compounds with bulkier hydrophobic substituents at this position that enhance activity on both kinases non-selectively [1].

GRK2 selectivity ROCK2 3D-QSAR Heart failure

Optimal Research and Procurement Application Scenarios for CAS 2199407-49-1 Based on Differential Evidence


GRK2 Selectivity Panel Screening Against GRK Subfamily Members and ROCK2

The established GRK2 IC50 of 23 nM [1], combined with its non-bulky methoxymethyl substituent predicted by 3D-QSAR to favor GRK2-over-ROCK2 selectivity [2], makes CAS 2199407-49-1 a strong candidate for kinase selectivity profiling. Researchers can use this compound to experimentally determine selectivity ratios against GRK1, GRK3, GRK5, GRK6, GRK7, and ROCK2, generating data that triangulate the class-level selectivity hypothesis against measured values. This application is directly supported by the structural divergence from the methyl-substituted 115h series, enabling a direct comparison of how the triazole N-1 substituent modulates subtype selectivity.

Functional Cellular Assay for β-Adrenergic Receptor Resensitization

Given that compound 115h (IC50 = 18 nM) was demonstrated to potentiate βAR-mediated cAMP accumulation and prevent βAR internalization in HEK293 cells [1], CAS 2199407-49-1—with its near-equivalent GRK2 potency (23 nM)—can serve as a structurally distinct chemical probe to validate these cellular phenotypes. Using CAS 2199407-49-1 alongside 115h in parallel experiments would test whether the methoxymethyl-for-methyl substitution alters cellular efficacy, membrane permeability, or target engagement kinetics, generating comparative structure–activity relationship data at the cellular level.

In Vitro Pharmacology Reference Standard in GRK2 Inhibitor Discovery Programs

CAS 2199407-49-1 provides an experimentally validated potency benchmark (IC50 = 23 nM) that bridges the gap between the weak screening hits (compound 5 at 1800 nM; compound 24a at 1200 nM) and the most optimized leads (115h at 18 nM) [1][3]. In hit-to-lead and lead optimization campaigns, this compound serves as an intermediate reference point for calibrating assay performance, tracking SAR progress, and establishing potency thresholds. Its well-defined single-point IC50 in the standardized Lance TR-FRET assay reduces inter-laboratory variability when used as a cross-study comparator.

Chemoinformatic and Computational Docking Validation Studies

The methoxymethyl substituent of CAS 2199407-49-1 introduces a hydrogen-bond acceptor moiety at the triazole N-1 position, which represents a distinct interaction pharmacophore relative to the methyl-substituted or unsubstituted triazole analogues [2]. This feature makes the compound valuable for validating computational docking poses and free-energy perturbation calculations against GRK2, particularly for assessing the energetic contribution of the methoxymethyl group to binding affinity. The compound's inclusion in the 3D-QSAR applicability domain reported by Keretsu et al. further supports its suitability for model validation [2].

Quote Request

Request a Quote for 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.